3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-15-18(19(25)21-8-5-9-23-10-12-26-13-11-23)27-20-22-17(14-24(15)20)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQKVIMWPQLTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antifungal activities, along with insights from molecular modeling studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 282.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of various imidazo[2,1-b]thiazole derivatives, including the target compound. In vitro evaluations against several cancer cell lines have shown promising results.
- Cell Lines Tested : MCF-7 (breast cancer), Hep G2 (liver cancer), HeLa (cervical cancer)
- IC₅₀ Values :
- Compound 23 (related derivative): IC₅₀ = 1.81 μM against MCF-7
- Compound 39: IC₅₀ = 4.95 μM against MCF-7
These values indicate a strong cytotoxic effect compared to standard treatments such as doxorubicin (IC₅₀ = 4.17 μM) and sorafenib (IC₅₀ = 7.26 μM) .
Antifungal Activity
The antifungal properties of related compounds were evaluated using a modified EUCAST protocol. Notably, certain derivatives exhibited activity against Candida albicans and Candida parapsilosis.
- Minimum Inhibitory Concentration (MIC) :
- Compound 2e: MIC = 1.23 μg/mL against C. parapsilosis
This activity is comparable to established antifungal agents such as ketoconazole .
The mechanism of action for these compounds appears to involve inhibition of key enzymes involved in cellular processes:
- EGFR/HER2 Inhibition : Some derivatives showed potential as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer cell proliferation.
- CYP51 Inhibition : The compounds also inhibit CYP51, an enzyme involved in ergosterol synthesis in fungi, leading to reduced fungal viability .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by structural modifications:
- The presence of electronegative substituents (e.g., fluorine and chlorine) at the para position on the phenyl moiety enhances antifungal activity due to increased electron density.
- Lipophilicity plays a crucial role in the ability of these compounds to penetrate cellular membranes and reach their targets effectively .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating new derivatives based on the imidazo[2,1-b]thiazole scaffold:
- Synthesis and Evaluation :
- Molecular Docking Studies :
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chlorophenyl groups (e.g., 5l) enhance potency compared to unsubstituted phenyl (target compound), likely due to increased lipophilicity and target binding . Morpholinopropyl vs. Piperazine: The morpholinopropyl chain in the target compound may improve solubility over piperazine-based derivatives (e.g., 5l, 5k) but could reduce kinase selectivity . Indole vs. Thiadiazole: Indole-substituted derivatives (e.g., 9c) show moderate activity in pancreatic cancer, while thiadiazole analogs () achieve sub-micromolar potency via kinase inhibition .
Mechanistic Divergence :
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide?
Answer:
The synthesis typically involves:
- Step 1: Condensation of a thiazole precursor (e.g., 2-aminothiazole) with a substituted acetophenone derivative to form the imidazo[2,1-b]thiazole core .
- Step 2: Introduction of the morpholinopropyl group via nucleophilic substitution or coupling reactions, often using palladium or copper catalysts in solvents like DMF or methanol .
- Step 3: Carboxamide formation through reaction with activated carboxylic acids or esters under basic conditions (e.g., triethylamine) .
Key parameters include temperature control (60–100°C), solvent polarity, and purification via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, including substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if available): Resolves 3D conformation and crystal packing .
Advanced: How do structural modifications (e.g., substituent variations) impact its anticancer activity?
Answer:
- Phenyl Group at Position 6: Enhances hydrophobic interactions with target proteins, as seen in analogues with IC₅₀ values <10 µM against HepG2 cells .
- Morpholinopropyl Side Chain: Improves solubility and membrane permeability, critical for in vivo bioavailability .
- Methyl Group at Position 3: Reduces metabolic degradation, as shown in pharmacokinetic studies comparing methyl vs. hydrogen substituents .
Structure-activity relationship (SAR) studies recommend prioritizing electron-withdrawing groups on the phenyl ring to boost potency .
Advanced: What in vitro and in vivo models are suitable for evaluating its mechanism of action?
Answer:
- In Vitro:
- In Vivo:
- Xenograft Models: Tumor volume reduction studies in immunocompromised mice, paired with histopathology .
- Pharmacokinetics: Plasma half-life (t₁/₂) and bioavailability assessment via LC-MS/MS .
Advanced: How can solubility challenges in pharmacological studies be addressed?
Answer:
- Co-Solvents: Use DMSO or DMF for in vitro assays (≤0.1% v/v to avoid cytotoxicity) .
- Nanoparticle Formulation: Encapsulation in PLGA nanoparticles improves aqueous solubility and sustained release .
- Prodrug Design: Esterification of the carboxamide group enhances intestinal absorption in preclinical models .
Advanced: What strategies optimize bioavailability and pharmacokinetics for clinical translation?
Answer:
- Lipidization: Adding lipophilic groups (e.g., cyclohexane) increases plasma protein binding and circulation time .
- Metabolic Stabilization: Replace labile groups (e.g., morpholinopropyl with piperazine) to reduce CYP450-mediated clearance .
- Dosing Regimens: Bidirectional Caco-2 assays guide oral vs. intravenous administration routes based on permeability .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Orthogonal Assays: Validate target engagement using thermal shift assays or SPR to confirm binding affinity .
- Metabolite Profiling: LC-HRMS identifies active/inactive metabolites that explain efficacy gaps .
- Tissue Distribution Studies: Radiolabeled compounds track biodistribution and target tissue accumulation .
Advanced: Which computational methods predict target interactions and binding modes?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR) with ΔG < -8 kcal/mol .
- Molecular Dynamics (MD): GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models: Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, polar surface area) with IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
